Product packaging for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde(Cat. No.:)

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Cat. No.: B8476943
M. Wt: 154.14 g/mol
InChI Key: GDUGCWWLGOTHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a multi-functional substituted benzaldehyde of interest in advanced organic and medicinal chemistry research. Its structure, incorporating aldehyde, hydroxy, and fluoro substituents on a methylated benzene ring, makes it a valuable building block for synthesizing complex molecules. The electron-withdrawing fluoro group can be strategically used to facilitate nucleophilic aromatic substitution reactions, enabling the introduction of the 18 F isotope for developing Positron Emission Tomography (PET) tracers, as demonstrated in studies with similar fluorinated benzaldehydes . Furthermore, this compound serves as a key precursor in synthesizing various heterocyclic compounds and ligands. Derivatives of hydroxybenzaldehydes are commonly employed in the synthesis of dendrimers and Schiff base ligands, which have applications in materials science and as coordination complexes. The presence of both aldehyde and phenol functional groups allows for sequential chemical modifications, making it a versatile scaffold for constructing libraries of compounds for screening in drug discovery and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2 B8476943 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C8H7FO2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-4,11H,1H3

InChI Key

GDUGCWWLGOTHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)F)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 4 Hydroxy 5 Methylbenzaldehyde and Its Analogs

Strategic Approaches to Fluorinated Benzaldehyde (B42025) Synthesis

The construction of polysubstituted aromatic rings requires careful planning to ensure correct regiochemistry and high yields. Both linear and convergent strategies can be employed, each with distinct advantages and challenges. A key consideration in the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde is the sequential introduction of the fluoro, hydroxyl, methyl, and formyl groups onto the benzene (B151609) ring.

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on an aromatic ring is a primary challenge in the synthesis of fluorinated benzaldehydes. For the target molecule, ortho-fluorination of a para-cresol derivative is required. Several methods for the regioselective fluorination of phenols have been developed.

One approach involves electrophilic fluorination . Reagents such as Selectfluor™ (F-TEDA-BF4) can be used, although controlling regioselectivity can be difficult with activated phenolic rings, often leading to mixtures of ortho and para products. nih.gov The directing effect of the hydroxyl group typically favors ortho and para substitution. In the case of p-cresol, where the para position is blocked by the methyl group, ortho-fluorination is the favored outcome.

Another strategy is transition-metal-catalyzed C-H bond fluorination . Palladium-catalyzed methods have been developed for the ortho-fluorination of phenols, often requiring a directing group to achieve high regioselectivity. nih.gov These methods offer a pathway to fluorinated phenols from readily available starting materials.

A more recent development is the use of I(I)/I(III) catalysis for the fluorination of phenols. numberanalytics.comscirp.org While these methods have shown high para-selectivity, further development may lead to catalysts that favor ortho-fluorination.

A practical, albeit indirect, method for achieving ortho-fluorination involves a halogen-dance reaction or the use of organolithium chemistry. For instance, a protected phenol (B47542) can be ortho-lithiated and then treated with an electrophilic fluorine source.

Phenolic Hydroxyl Protection and Deprotection Strategies

The hydroxyl group of phenols is reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions, particularly when strong bases or organometallic reagents are used. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. numberanalytics.comneliti.com

Common protecting groups for phenols include ethers and silyl (B83357) ethers. highfine.comresearchgate.netmasterorganicchemistry.comuwindsor.ca

Protecting GroupIntroduction Reagent(s)Deprotection Condition(s)Stability
Methyl (Me) Dimethyl sulfate, Methyl iodideBBr3, TMSIVery stable, harsh deprotection
Benzyl (B1604629) (Bn) Benzyl bromide, Benzyl chlorideHydrogenolysis (H2, Pd/C)Stable to acid/base, easily cleaved
Isopropyl (iPr) 2-Bromopropane (B125204)BCl3More labile than methyl
Methoxymethyl (MOM) MOM-Cl, DIMAcidic conditionsLabile to acid
tert-Butyldimethylsilyl (TBS/TBDMS) TBS-Cl, ImidazoleF- (TBAF), Acidic conditionsStable to base, labile to acid and fluoride
Triisopropylsilyl (TIPS) TIPS-Cl, ImidazoleF- (TBAF), Acidic conditionsMore stable than TBS

For a synthesis involving ortho-lithiation or Grignard reagent formation, a robust protecting group like an isopropyl or benzyl ether is often preferred. The isopropyl group, for example, is stable to the conditions of Grignard reagent formation and can be removed at the end of the synthesis using a Lewis acid like boron trichloride. google.com Silyl ethers, while easily introduced and removed, may not be stable to the strongly basic or nucleophilic conditions of some formylation reactions. scirp.orgscispace.com

Formylation Reactions in Substituted Arenes

The introduction of the aldehyde (formyl) group onto the aromatic ring is a key step. Several methods are available for the formylation of activated arenes like protected phenols.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. neliti.comijpcbs.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), which acts as the electrophile. numberanalytics.comijpcbs.comwikipedia.org Phenols and their ethers are excellent substrates for this reaction due to their electron-donating nature. rsc.orgresearchgate.net The formylation typically occurs at the position most activated by the electron-donating group, which is usually the ortho and para positions. With a protected 3-fluoro-4-methylphenol, the Vilsmeier-Haack reaction would be expected to occur at the position ortho to the protected hydroxyl group and para to the methyl group, which is the desired C1 position. The reaction conditions, such as solvent and temperature, can be optimized to improve yield and selectivity. numberanalytics.comnumberanalytics.com

Another effective method involves the use of a Grignard reagent and its reaction with a formylating agent like DMF. google.com This approach is particularly useful when the aromatic ring is first halogenated. A bromo-substituted precursor can be converted to the corresponding Grignard reagent, which then reacts with DMF to form an intermediate that hydrolyzes to the aldehyde. This method offers excellent regiocontrol as the formyl group is introduced specifically at the position of the halogen.

A less common but effective method for ortho-formylation of phenols utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chorgsyn.orgresearchgate.net This method is highly regioselective for the position ortho to the free hydroxyl group.

Multi-step Convergent and Linear Synthesis Pathways

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. chemistnotes.comscholarsresearchlibrary.com

A linear synthesis involves the sequential modification of a starting material through a series of steps. A plausible linear synthesis of a close analog, 2-fluoro-4-hydroxybenzaldehyde, has been described in the patent literature, which can be adapted for the target molecule. google.com

Step 1: Protection: The phenolic hydroxyl group of 4-methylphenol is protected, for example, as an isopropyl ether.

Step 2: Fluorination: The protected phenol undergoes regioselective ortho-fluorination.

Step 3: Bromination: The resulting 2-fluoro-4-methylphenol (B1362316) ether is brominated at the position ortho to the ether group.

Step 4: Formylation: The bromo derivative is converted to a Grignard reagent and reacted with DMF.

Step 5: Deprotection: The protecting group is removed to yield the final product.

Fragment A Synthesis: Preparation of a fluorinated aromatic piece, for example, 1-bromo-2-fluoro-4-methoxybenzene.

Fragment B Synthesis: This would be a simple one-carbon unit for the formyl group.

Coupling and Elaboration: A lithium-halogen exchange on Fragment A followed by reaction with a suitable formylating agent. Subsequent demethylation and introduction of the C5-methyl group would complete the synthesis.

| Convergent | 3 | 80% | (0.80)^3 = 51.2% |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. researchgate.nettue.nltandfonline.com In the context of synthesizing this compound, several green chemistry principles can be incorporated.

Use of Greener Solvents: Traditional syntheses often use hazardous solvents. Replacing these with greener alternatives like water, ethanol (B145695), or ionic liquids, or even performing reactions under solvent-free conditions, can significantly improve the environmental profile of the synthesis. researchgate.nettue.nltandfonline.com For example, some formylation reactions can be carried out under solvent-free conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled. rsc.org The development of efficient catalysts for fluorination and formylation reactions is a key area of research.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave or ultrasonic irradiation can sometimes accelerate reactions, reducing reaction times and energy requirements. scispace.comresearchgate.net

Catalyst Systems and Reaction Condition Tuning

The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the catalyst systems and reaction conditions employed.

For regioselective fluorination , the choice of catalyst is paramount. In palladium-catalyzed C-H fluorination, the ligand on the palladium center plays a crucial role in determining the reactivity and selectivity. nih.gov Optimization of the catalyst loading, temperature, and reaction time is necessary to maximize the yield of the desired ortho-fluoro isomer.

In formylation reactions , such as the Vilsmeier-Haack reaction, the ratio of the reagents (e.g., DMF to POCl3), the reaction temperature, and the choice of solvent can significantly impact the outcome. numberanalytics.comnumberanalytics.com For instance, using an excess of the Vilsmeier reagent can sometimes lead to side reactions. Careful tuning of these parameters is essential for achieving high yields of the desired benzaldehyde.

For Grignard-based formylations , the reaction conditions for the formation of the Grignard reagent are critical. The choice of solvent (typically THF or diethyl ether), temperature, and the quality of the magnesium are important factors. The subsequent reaction with DMF also requires optimization of temperature and reaction time to ensure complete conversion without side reactions.

Scalable Synthetic Protocols for Industrial and Academic Applications

One of the most direct and scalable approaches to synthesizing this compound is through the formylation of 5-fluoro-2-methylphenol. A reported method utilizes dichloromethyl methyl ether to achieve a 71% yield of the final product. lookchem.com This electrophilic aromatic substitution introduces the aldehyde group onto the phenol ring.

An alternative, and potentially more scalable and safer, formylation method involves the use of paraformaldehyde with magnesium dichloride and triethylamine. mdma.ch This ortho-formylation technique has been shown to be highly effective for a variety of phenolic derivatives, offering excellent yields and regioselectivity. mdma.chorgsyn.org This method avoids the use of highly toxic and carcinogenic reagents like dichloromethyl methyl ether, making it more suitable for large-scale industrial applications. mdma.ch The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane. mdma.ch

For the synthesis of analogs and for processes where precise control of substituent introduction is necessary, a multi-step approach can be employed, similar to a patented method for the preparation of 2-fluoro-4-hydroxybenzaldehyde. google.com This methodology can be adapted for this compound and its analogs. The general strategy involves:

Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting material, such as 3-fluorophenol (B1196323) or a substituted analog, is protected to prevent unwanted side reactions in subsequent steps. google.com

Directed Ortho-Metalation and Formylation: A directed ortho-metalation can be performed, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). google.com

Deprotection: The protecting group is removed to yield the final hydroxybenzaldehyde derivative. google.com

A variation of this multi-step synthesis involves bromination of the protected phenol, followed by a Grignard reagent formation and subsequent reaction with a formylating agent. google.com This robust sequence allows for the synthesis of a wide range of analogs by starting with appropriately substituted phenols. The use of isopropyl as a protecting group has been highlighted as a cost-effective and easily removable option suitable for industrial production. google.com

Table of Synthetic Parameters for Formylation of Phenols

MethodFormylating AgentReagents/CatalystSolventYieldSuitability
Direct FormylationDichloromethyl methyl ether--71%Academic/Small Scale
Ortho-FormylationParaformaldehydeMgCl₂, Et₃NAcetonitrile/DichloromethaneHighIndustrial/Large Scale
Multi-step SynthesisDMFGrignard Reagents, Protecting GroupsTetrahydrofuranGoodIndustrial/Analog Synthesis

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides detailed information about the chemical environment of protons within a molecule. The spectrum of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde is expected to show distinct signals corresponding to the aldehydic, aromatic, hydroxyl, and methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring, namely the fluorine, hydroxyl, methyl, and aldehyde groups.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton (OH) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl group protons (CH₃) will likely appear as a singlet in the upfield region, around 2.2-2.5 ppm. The two aromatic protons will exhibit splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the aldehyde group will likely be coupled to the fluorine atom, resulting in a doublet. The other aromatic proton will also show coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CHO 9.5 - 10.5 Singlet (s) N/A
Ar-H 6.8 - 7.5 Doublet (d) Varies
Ar-H 6.8 - 7.5 Doublet (d) Varies
OH Variable Broad Singlet (br s) N/A

Note: The exact chemical shifts and coupling constants require experimental data for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the 190-200 ppm range. The aromatic carbons will resonate between 110 and 170 ppm, with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will show a large C-F coupling constant. The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), generally between 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 190 - 200
C-F 155 - 165 (with C-F coupling)
C-OH 150 - 160
Aromatic C-H 115 - 135
Aromatic C-H 115 - 135
Aromatic C-CHO 120 - 140
Aromatic C-CH₃ 125 - 145

Note: These are predicted values based on typical chemical shifts for similar structures.

Two-Dimensional NMR Techniques for Structural Connectivity

To unequivocally assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling between the two aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the aromatic ring by showing, for example, a correlation between the aldehydic proton and the aromatic carbon it is attached to.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band for the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-F stretch will likely appear as a strong band in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic) Stretching 3200 - 3600 (Broad)
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aldehydic) Stretching ~2820 and ~2720
C=O (Aldehydic) Stretching 1680 - 1700 (Strong)
C=C (Aromatic) Stretching 1450 - 1600

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric C=C stretching of the benzene ring, which may be weak in the IR spectrum, should give a strong Raman band. The C=O stretching vibration of the aldehyde is also Raman active. Vibrations involving the methyl group and the C-F bond would also be observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a complete vibrational profile when used in conjunction with FT-IR.

Table 4: Expected FT-Raman Active Modes for this compound

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic Ring Ring Breathing/Stretching Strong bands in fingerprint region
C=O (Aldehydic) Stretching 1680 - 1700
C-H (Methyl) Symmetric/Asymmetric Stretching 2850 - 3000

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

Electronic Transitions and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is determined by its electronic structure, specifically the presence of chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color, which in this case is the conjugated system of the benzene ring and the carbonyl group (C=O) of the aldehyde. Auxochromes are substituents on the chromophore that modify its light-absorbing properties; in this molecule, the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups act as auxochromes.

The principal electronic transitions expected for this molecule are π → π* and n → π*. wikipedia.orgelte.hu

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. For aromatic aldehydes like 4-hydroxybenzaldehyde (B117250), a strong π → π* transition is observed around 285 nm. researchgate.net The presence of the additional fluoro and methyl groups on the ring is expected to cause a slight bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These are lower in energy but are "forbidden" by quantum mechanical selection rules, resulting in weak absorption bands at longer wavelengths than the π → π* transitions. libretexts.org

The chromophoric and auxochromic components and their expected contributions are summarized in the table below.

ComponentTypeRole in UV-Vis AbsorptionExpected Transition Type
Benzene Ring & C=O GroupChromophorePrimary light-absorbing systemπ → π
Carbonyl Oxygen (C=O)ChromophoreContains non-bonding electronsn → π
Hydroxyl Group (-OH)AuxochromeModifies absorption via resonance and inductive effectsModulates π → π* and n → π* transitions
Fluoro Group (-F)AuxochromeModifies absorption via inductive and weak resonance effectsModulates π → π* and n → π* transitions
Methyl Group (-CH₃)AuxochromeModifies absorption via hyperconjugationModulates π → π* and n → π* transitions

Solvent Effects on Electronic Spectra

The polarity of the solvent in which the compound is dissolved can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. wikipedia.org Changes in solvent polarity alter the energy difference between the ground state and the excited state of the molecule, causing shifts in the absorption maxima (λ_max). ijcce.ac.ir

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength (higher energy). It is commonly observed for n → π* transitions when the solvent polarity is increased. Polar solvents, especially protic ones like ethanol (B145695) or water, can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift): This is a shift to a longer wavelength (lower energy). It is often seen for π → π* transitions with increasing solvent polarity. The π* excited state is typically more polar than the π ground state. Therefore, polar solvents stabilize the excited state more effectively than the ground state, decreasing the energy gap for the transition. libretexts.org

The expected shifts for this compound in different solvent types are outlined below.

Solvent TypePredominant InteractionEffect on n → π* TransitionEffect on π → π* Transition
Nonpolar (e.g., Hexane)van der Waals forcesReference λ_maxReference λ_max
Polar Aprotic (e.g., Acetone)Dipole-dipole interactionsSmall hypsochromic shiftBathochromic shift
Polar Protic (e.g., Ethanol)Hydrogen bondingSignificant hypsochromic shiftSignificant bathochromic shift

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₇FO₂), the exact molecular mass is 154.0430 u. In a typical electron ionization (EI) mass spectrum, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺˙), which then breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps in structural elucidation. libretexts.org

While a specific spectrum for this compound is not publicly available, a plausible fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes. whitman.edu The molecular ion peak is expected at m/z 154. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: Cleavage of the aldehydic C-H bond to form a stable acylium ion [M-H]⁺ at m/z 153. This is often a very prominent peak in the spectra of aromatic aldehydes. docbrown.info

Loss of the formyl radical: Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of the ·CHO radical, yielding an ion at m/z 125 [M-29]⁺. docbrown.info

Decarbonylation: The [M-H]⁺ ion (m/z 153) can lose a molecule of carbon monoxide (CO) to form an ion at m/z 125. This is a common pathway for acylium ions.

A table of predicted major fragments is provided below.

m/z ValueProposed FormulaIdentity of FragmentNeutral Loss
154[C₈H₇FO₂]⁺˙Molecular Ion (M⁺˙)-
153[C₈H₆FO₂]⁺[M-H]⁺·H
125[C₇H₆FO]⁺[M-CHO]⁺ or [M-H-CO]⁺·CHO or ·H + CO
97[C₆H₆F]⁺[C₇H₆FO - CO]⁺CO

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in open literature, its solid-state structure can be reliably predicted by examining the structures of analogous molecules, such as 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice (crystal packing) is governed by a network of intermolecular interactions. For this compound, the most significant interaction is expected to be strong hydrogen bonding.

O-H···O Hydrogen Bonding: The primary interaction directing the crystal packing will be the hydrogen bond between the phenolic hydroxyl group (-OH) of one molecule acting as a donor and the carbonyl oxygen (=O) of an adjacent molecule acting as an acceptor. This type of interaction is known to form infinite chains or other supramolecular synthons in related hydroxybenzaldehydes. nih.govresearchgate.net

C-H···O and C-H···F Interactions: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the electronegative oxygen and fluorine atoms of neighboring molecules. ed.ac.ukacs.org

C-H···π Interactions: The electron-rich π system of the benzene ring can act as an acceptor for hydrogen atoms from C-H bonds of adjacent molecules. rsc.orgrsc.org

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, offset to minimize repulsion and maximize attraction through π-π interactions. researchgate.net

A summary of potential intermolecular interactions is presented below.

Interaction TypeDonorAcceptorSignificance
Hydrogen BondHydroxyl (-OH)Carbonyl Oxygen (=O)Primary, structure-directing
Weak Hydrogen BondAromatic/Methyl C-HCarbonyl Oxygen (=O)Secondary, stabilizing
Weak Hydrogen BondAromatic/Methyl C-HFluoro (-F)Secondary, stabilizing
C-H···π InteractionAromatic/Methyl C-HBenzene π-systemSecondary, stabilizing
π-π StackingBenzene π-systemBenzene π-systemSecondary, stabilizing

Tautomeric Forms in Crystalline State

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 3ds.com For this compound, the relevant equilibrium would be between the phenol (B47542) (enol) form and its corresponding keto tautomer.

However, in the crystalline state, the compound is expected to exist exclusively in the phenolic form. The keto tautomer would require the disruption of the highly stable aromatic π-electron system of the benzene ring, an energetically unfavorable process. The substantial resonance energy of the aromatic ring ensures that the phenol form is the overwhelmingly dominant, if not exclusive, tautomer in the solid state. While tautomerism is a critical consideration in other systems, such as certain Schiff bases derived from hydroxyaldehydes, it is not a significant factor for simple hydroxybenzaldehydes in the crystalline phase. researchgate.netsoton.ac.uk

Fluorescence Spectroscopy and Photophysical Properties

The photophysical characteristics of this compound are of significant interest due to the presence of both a proton-donating hydroxyl group and a proton-accepting carbonyl group in close proximity, a structural motif that often gives rise to unique fluorescence phenomena. While specific experimental data for this compound is not extensively available in the public domain, its photophysical behavior can be inferred from studies on structurally similar aromatic aldehydes and phenols.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key photophysical process anticipated for this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen upon photoexcitation. The molecule initially exists in its enol form, but upon absorbing light, it can undergo a rapid intramolecular proton transfer to form an excited-state keto tautomer. This tautomer then radiatively relaxes to its ground state, emitting a photon, before rapidly reverting to the more stable enol ground state.

A hallmark of ESIPT is the observation of a large Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra. This significant shift occurs because the emission originates from the electronically excited keto tautomer, which has a different geometry and electronic structure compared to the ground-state enol form from which absorption occurs. While direct experimental values for this compound are not available, theoretical studies on the parent compound, o-hydroxybenzaldehyde, support the occurrence of ESIPT. Computational studies suggest that while ground-state intramolecular proton transfer is not viable, the process is favorable in the excited state, leading to dual emission from both the initially excited enol form and the proton-transferred keto form. nih.gov

The presence of the fluorine and methyl substituents on the aromatic ring of this compound is expected to modulate the ESIPT process. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group can influence the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby affecting the rate and efficiency of the proton transfer.

Table 1: Predicted Photophysical Properties Related to ESIPT in this compound

PropertyPredicted ObservationRationale
Stokes Shift LargeCharacteristic of ESIPT due to emission from the keto tautomer.
Emission Spectrum Potential for dual emissionEmission may occur from both the local excited enol state and the ESIPT-generated keto state.
Influence of Substituents Modulation of ESIPT efficiencyThe fluorine and methyl groups alter the electronic properties of the molecule, affecting proton transfer dynamics.

Photostability and Environmental Influence

The photostability of phenolic aldehydes, such as this compound, is a critical parameter, particularly for applications involving exposure to light. Studies on related phenolic aldehydes, like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), have shown that these compounds can undergo photodegradation upon exposure to UV radiation. tandfonline.comtandfonline.comresearchgate.net The degradation pathways can be influenced by environmental factors such as pH and the presence of other substances in the medium. tandfonline.com For instance, the photodegradation of vanillin has been observed to be dependent on temperature and pH. tandfonline.com

The surrounding environment, particularly the solvent, is expected to have a significant influence on the photophysical properties of this compound. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. For molecules capable of ESIPT, solvent polarity can also influence the equilibrium between the enol and keto forms and the kinetics of the proton transfer. In polar solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, potentially altering the fluorescence characteristics. Studies on other hydroxybenzaldehyde derivatives have demonstrated their sensitivity to the solvent environment. nih.govcdnsciencepub.com

Table 2: Anticipated Environmental Influences on the Photophysical Properties of this compound

Environmental FactorPotential EffectUnderlying Principle
UV Radiation PhotodegradationCleavage of chemical bonds upon absorption of high-energy photons, as seen in other phenolic aldehydes. tandfonline.comtandfonline.comresearchgate.net
Solvent Polarity Solvatochromic shifts in absorption and emission spectraDifferential stabilization of the ground and excited states by the solvent. nih.govcdnsciencepub.com
Solvent Protic/Aprotic Nature Modulation of ESIPTCompetition between intramolecular and intermolecular hydrogen bonding.
pH Changes in absorption and emissionProtonation or deprotonation of the hydroxyl group can alter the electronic structure and photophysical pathways. tandfonline.com

Computational and Theoretical Chemistry Investigations of this compound

Therefore, it is not possible to provide detailed research findings, data tables, or specific analysis for the following topics concerning this compound:

Quantum Chemical Calculations , including Density Functional Theory (DFT) for geometry optimization and electronic structure, or Ab Initio methods for high-accuracy calculations.

Molecular Electrostatic Potential (MEP) Mapping for reactivity prediction.

Frontier Molecular Orbital (FMO) Analysis , including HOMO-LUMO energy gap and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for intramolecular electronic interactions and stabilization energy.

Vibrational Frequency Calculations and spectroscopic correlation.

While computational studies have been conducted on structurally similar molecules, such as various isomers of hydroxybenzaldehyde and other substituted benzaldehydes, the direct application of their results to this compound would be scientifically inaccurate. Each compound possesses a unique electronic and structural profile that must be calculated individually to ensure accuracy.

Without dedicated computational studies for this compound, the generation of a thorough, informative, and scientifically accurate article adhering to the specified outline is not feasible.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the orientation of the hydroxyl (-OH) and aldehyde (-CHO) functional groups relative to the benzene ring and to each other. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to perform a systematic scan of the potential energy surface (PES). A relaxed PES scan involves the stepwise rotation around specific dihedral angles while optimizing the rest of the molecular geometry at each step. For this compound, the key dihedral angles are associated with the C-O bond of the hydroxyl group and the C-C bond connecting the aldehyde group to the aromatic ring.

The interaction between the ortho-fluoro and the adjacent aldehyde group, as well as the para-hydroxyl group, dictates the preferred orientations. Intramolecular hydrogen bonding between the hydroxyl proton and the aldehydic oxygen is a crucial factor in stabilizing certain conformations. The planarity of the benzaldehyde (B42025) moiety is generally favored to maximize conjugation.

A potential energy surface scan would typically reveal the energy profile as a function of the rotation of the aldehyde and hydroxyl groups. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion between them.

Below is an illustrative data table representing a hypothetical potential energy surface scan for the rotation of the aldehyde group in this compound, with the hydroxyl group in a fixed orientation that allows for potential hydrogen bonding.

Hypothetical Potential Energy Surface Scan Data for Aldehyde Rotation
Dihedral Angle (C-C-C=O) (°)Relative Energy (kcal/mol)Conformer Description
00.0Global Minimum (Planar, potential for intramolecular H-bond)
301.5Intermediate
604.0Intermediate
905.5Transition State (Perpendicular orientation)
1204.0Intermediate
1501.5Intermediate
1800.5Local Minimum (Planar, anti-orientation)

Theoretical Studies of Tautomerism and Isomerism

Theoretical studies can elucidate the relative stabilities of different tautomers and isomers of this compound.

Tautomerism: The primary form of tautomerism to consider for this molecule is keto-enol tautomerism. The phenolic hydroxyl group can potentially undergo tautomerization to a keto form, where the aromaticity of the benzene ring is disrupted. Computational methods like DFT can be used to calculate the energies of the enol (the phenolic form) and the corresponding keto tautomer, as well as the transition state for the proton transfer. Generally, for phenolic compounds, the enol form is significantly more stable due to the preservation of aromaticity.

Isomerism: Beyond conformational isomers (rotamers), constitutional isomers of this compound could also be investigated theoretically. These would involve different substitution patterns of the fluoro, hydroxyl, methyl, and aldehyde groups on the benzene ring. Quantum chemical calculations can predict the relative energies of these isomers, providing insights into their thermodynamic stability. This information is valuable for understanding potential synthetic pathways and the likelihood of forming different isomeric products.

The following table provides a hypothetical comparison of the calculated relative energies for the phenolic (enol) form and a possible keto tautomer.

Hypothetical Relative Energies of Tautomers
TautomerRelative Energy (kcal/mol)Notes
Enol (Phenolic form)0.0Aromatic, highly stable
Keto Tautomer15.0Non-aromatic, less stable
Transition State35.0Energy barrier for tautomerization

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational space, study solvent effects, and analyze intramolecular motions.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: Simulate the molecule in the gas phase or in a solvent to observe the transitions between different rotational conformers. This can provide insights into the flexibility of the molecule and the lifetimes of different conformational states.

Analyze Hydrogen Bonding: Investigate the dynamics of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups. MD simulations can reveal the strength and persistence of this bond and how it is affected by the surrounding solvent molecules.

Solvation Effects: By simulating the molecule in an explicit solvent (e.g., water, ethanol), one can study how the solvent molecules arrange around the solute and how they influence its conformational preferences and dynamic behavior.

The results from MD simulations can be used to calculate various properties, such as radial distribution functions to understand solvation structure, and time correlation functions to analyze molecular motions.

Applications of 2 Fluoro 4 Hydroxy 5 Methylbenzaldehyde

Potential in Medicinal Chemistry

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. As a versatile building block, this compound could be used in the synthesis of novel drug candidates. The aldehyde functionality allows for the introduction of various pharmacophoric groups through condensation or reductive amination reactions. The phenolic hydroxyl can participate in hydrogen bonding, a crucial interaction in drug-receptor binding.

Utility in Materials Science

Aromatic aldehydes are precursors to a variety of polymers and functional materials. This compound could be used to synthesize specialty polymers with tailored properties. The fluorine atom can enhance thermal stability and chemical resistance. The hydroxyl group provides a site for polymerization or for grafting onto other polymer backbones. The molecule could also be a precursor for the synthesis of fluorinated dyes or liquid crystals.

Role in Agricultural Chemistry

Many modern herbicides, pesticides, and fungicides contain fluorinated aromatic moieties. The synthesis of new agrochemicals often involves the use of versatile fluorinated building blocks. This compound could serve as a starting material for the synthesis of novel compounds with potential biological activity in an agricultural context.

Chemical Reactivity and Synthetic Derivatization

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a highly reactive functional group that readily participates in various nucleophilic addition and condensation reactions.

Condensation reactions are fundamental in carbon-carbon bond formation. 2-Fluoro-4-hydroxy-5-methylbenzaldehyde serves as an excellent electrophile in these reactions due to the electron-withdrawing nature of the aldehyde group.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or malonic acid, typically catalyzed by a weak base. researchgate.netresearchgate.net For instance, the reaction of fluorinated benzaldehydes with malononitrile can proceed under solvent- and catalyst-free mechanochemical conditions, yielding highly crystalline products. researchgate.net This method is considered a green chemistry approach. researchgate.net

Claisen-Schmidt Condensation: A variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. wikipedia.org This reaction is crucial for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide. magritek.com For example, 2-hydroxyacetophenone (B1195853) can react with benzaldehyde (B42025) derivatives under alkaline conditions to produce 2-hydroxychalcones. researchgate.net

Aldol Condensation: While a classic aldol condensation involves the reaction of two molecules of the same aldehyde or ketone, a crossed aldol condensation can occur between this compound and another enolizable carbonyl compound. The Claisen-Schmidt condensation is a specific type of crossed aldol reaction. wikipedia.org

Table 1: Examples of Condensation Reactions

Reaction TypeReactant 1Reactant 2Product Type
KnoevenagelThis compoundMalononitrileArylidenemalononitrile
Claisen-SchmidtThis compoundAcetoneChalcone analog

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. researchgate.netnih.gov This condensation reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. ijmcmed.org

Schiff bases derived from substituted benzaldehydes are a significant class of compounds with applications in coordination chemistry and materials science. nih.govscience.govrsc.org The stability of these compounds is often enhanced by the presence of an aromatic ring conjugated to the C=N double bond. researchgate.net The hydroxyl group in the ortho or para position can also play a role in the properties and subsequent reactivity of the resulting Schiff base. nih.gov

For example, the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with various haloanilines results in the formation of stable Schiff bases. researchgate.net Similarly, Schiff bases can be synthesized from 4-hydroxybenzaldehyde (B117250) and different amines, and their ability to form gels and sense metal ions has been studied. rsc.org

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. For example, potassium permanganate (B83412) (KMnO4) in an acidic medium can be used to oxidize 4-hydroxybenzaldehyde. sphinxsai.com Another method involves the oxidation of the corresponding hydroxybenzyl alcohol in the presence of a platinum metal catalyst. google.com The resulting 2-fluoro-4-hydroxy-5-methylbenzoic acid is a valuable synthetic intermediate.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-fluoro-4-hydroxy-5-methylbenzyl alcohol. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This reduction is a key step in the synthesis of various pharmaceutical and chemical compounds. google.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site in the molecule, allowing for derivatization through reactions like etherification, esterification, and electrophilic aromatic substitution.

Etherification: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For instance, 3-fluorophenol (B1196323) can be reacted with 2-bromopropane (B125204) in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene, a key step in a multi-step synthesis of 2-fluoro-4-hydroxybenzaldehyde. google.com Zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxybenzaldehydes with isopropanol. osti.gov

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction produces the corresponding ester derivative.

Given the existing substitution pattern (hydroxyl at C4, methyl at C5, and fluoro at C2), the most likely positions for further electrophilic attack would be the C1, C3, and C6 positions. However, steric hindrance and the combined electronic effects of the substituents will determine the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For example, nitration of vanillin (B372448), which has a similar substitution pattern, yields 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.net

Complexation with Metal Ions (e.g., forming coordination complexes, Dy-HOFs)

The molecular structure of this compound, featuring a phenolic hydroxyl group and an aldehydic carbonyl group in ortho positions to each other, provides an excellent scaffold for coordinating with metal ions. These functional groups can act as a bidentate chelate, binding to a metal center through the oxygen atoms to form stable ring structures. While specific studies detailing the formation of coordination complexes or Dysprosium-based Hydrogen-bonded Organic Frameworks (Dy-HOFs) with this compound are not prominent in the literature, the reactivity of analogous hydroxybenzaldehyde compounds is well-documented.

A prevalent strategy to enhance the coordinating ability of such ligands is their conversion into Schiff bases. The condensation of the aldehyde group with a primary amine introduces an imine (-C=N-) nitrogen, which, along with the phenolic oxygen, creates a highly effective chelation site for a wide array of transition metal ions, including Cu(II), Co(II), and Fe(III). nih.govchemsociety.org.ng These Schiff base complexes are studied for their unique magnetic, optical, and catalytic properties. nih.govresearchgate.net Given this, this compound serves as a valuable precursor for synthesizing more complex, multidentate ligands tailored for specific applications in materials science and catalysis. nih.govrsc.orgresearchgate.net

Table 1: Potential Coordination Sites and Derivatization for Metal Complexation

Functional Group Role in Coordination Common Derivatization Resulting Ligand Type
4-Hydroxyl (-OH) Deprotonates to form a phenoxide ligand (O⁻) None required Monodentate or part of a chelate
1-Aldehyde (-CHO) Carbonyl oxygen can act as a weak donor Condensation with primary amines Forms Schiff Base (Imine)

Reactions Involving the Fluorine Atom

Impact of Fluorine on Aromatic Reactivity

The fluorine atom at the C2 position significantly influences the electronic properties of the aromatic ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult compared to the non-fluorinated analogue. However, this deactivation is coupled with an activating effect for nucleophilic aromatic substitution (SNAr), as the electron withdrawal helps to stabilize the negatively charged intermediate formed during the reaction. libretexts.org

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. youtube.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). libretexts.org In this compound, the aldehyde group (-CHO) is a powerful electron-withdrawing group located ortho to the fluorine. This positioning is ideal for stabilizing the intermediate Meisenheimer complex, a resonance-stabilized carbanion, which is crucial for the SNAr mechanism to occur. libretexts.org

Therefore, the fluorine atom in this molecule is susceptible to displacement by strong nucleophiles. However, the reaction's feasibility also depends on the reaction conditions and the nature of the other substituents. The electron-donating character of the hydroxyl and methyl groups may slightly counteract the activating effect of the aldehyde group. Recent advances have shown that even unactivated or electron-rich fluoroarenes can undergo SNAr under specific conditions, such as those employing organic photoredox catalysis. nih.gov

Regioselective Functionalization of the Aromatic Ring

Regioselectivity refers to the preferential reaction at one position over another. In this compound, the existing substituents direct the position of any further functionalization on the aromatic ring. The hydroxyl group is a powerful ortho, para-directing group, while the methyl group is a weaker ortho, para-director. The aldehyde and fluorine are deactivating, with the aldehyde being a meta-director.

The combined influence of these groups strongly favors electrophilic substitution at the C3 position, which is ortho to the strongly activating hydroxyl group and para to the methyl group. This has been demonstrated in halogenation reactions, where treatment with reagents like sulfuryl dichloride leads to the selective formation of 3-chloro-2-fluoro-4-hydroxy-5-methylbenzaldehyde. lookchem.com

Functionalization can also occur at the hydroxyl group. The regioselective protection or alkylation of one hydroxyl group in the presence of others is a common synthetic challenge. In related dihydroxybenzaldehyde systems, the 4-OH group can be selectively alkylated over a 2-OH group due to differences in acidity and the potential for intramolecular hydrogen bonding involving the 2-OH group. nih.govmdpi.com This suggests that the 4-OH group in the title compound could be selectively functionalized under carefully controlled basic conditions.

Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. sigmaaldrich.com This reaction is a cornerstone of modern organic synthesis for building complex molecular scaffolds.

The participation of this compound in a Suzuki coupling would involve the C-F bond. However, the carbon-fluorine bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle—where the palladium catalyst inserts into the C-F bond—energetically demanding. researchgate.net Consequently, aryl fluorides are significantly less reactive in standard Suzuki couplings compared to aryl bromides or iodides.

While challenging, palladium-catalyzed cross-coupling reactions involving C-F bond activation are an active area of research. researchgate.netrsc.org Success in such reactions typically requires specialized conditions, such as the use of highly active palladium catalysts with specific ancillary ligands, higher reaction temperatures, or alternative catalytic systems designed to overcome the high activation energy of C-F bond cleavage. researchgate.netnih.gov Therefore, while theoretically possible, using this compound as the electrophilic partner in a Suzuki coupling would necessitate advanced and specifically tailored catalytic protocols.

Derivatization Strategies for Analytical and Research Purposes

For analytical and research applications, this compound can be readily derivatized to create molecules with specific properties, such as fluorescence or ion-sensing capabilities. One of the most straightforward and effective strategies is the formation of Schiff bases. nih.gov

This reaction involves the condensation of the aldehyde functional group with a primary amine to form an imine. By choosing an amine that contains a fluorophore or another reporter group, new sensors can be synthesized. For instance, Schiff bases derived from other substituted hydroxybenzaldehydes have been used in fluorescence studies and for the selective sensing of metal ions like Ag⁺ and Hg²⁺. rsc.orgresearchgate.net The imine nitrogen and the adjacent phenolic oxygen form a binding pocket that can selectively coordinate with specific metal ions, leading to a detectable change in the molecule's optical properties (color or fluorescence). This makes this compound a useful building block for the rational design of new chemosensors.

Table 2: Summary of Compound Names

Compound Name
This compound
3-chloro-2-fluoro-4-hydroxy-5-methylbenzaldehyde
Silver (Ag⁺)
Mercury (Hg²⁺)
Copper (Cu(II))
Cobalt (Co(II))
Iron (Fe(III))
Dysprosium (Dy)

Mechanistic Insights into Biological Interactions

Investigation of DNA Binding and Cleavage Mechanisms

Direct experimental data on the interaction of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde with DNA is not available. However, research on Schiff bases, which are compounds formed from the reaction of an aldehyde with a primary amine, provides a framework for understanding how this molecule, as a precursor, might lead to DNA-interactive agents. gsconlinepress.com For instance, a sulfonic acid-based imine compound synthesized from 2-hydroxy-5-methylbenzaldehyde (B1329341) has been studied for its DNA binding and cleavage properties. gsconlinepress.com

Although not directly studied for this compound, related Schiff base derivatives have been shown to interact with DNA. gsconlinepress.com One primary mode of non-covalent interaction is electrostatic binding. This occurs between the charged groups on the small molecule and the phosphate (B84403) backbone of DNA. bohrium.com In the case of the Schiff base derived from 2-hydroxy-5-methylbenzaldehyde and 3-amino-4-hydroxybenzenesulfonic acid, UV-Vis absorption spectroscopy indicated an interaction with Calf Thymus DNA (CT-DNA) through an electrostatic binding mode. gsconlinepress.com Such interactions are a crucial first step for many molecules that subsequently cleave DNA. gsconlinepress.com

Compounds that bind to DNA can also induce its cleavage, a property of significant interest in the development of therapeutic agents. gsconlinepress.com DNA cleavage can occur through two main pathways: hydrolytic and oxidative.

Hydrolytic Cleavage: This pathway involves the cleavage of the phosphodiester bonds in the DNA backbone without the need for external co-reagents. The Schiff base of 2-hydroxy-5-methylbenzaldehyde has demonstrated the ability to cleave plasmid DNA hydrolytically. gsconlinepress.com This suggests that derivatives of this compound could potentially be designed to function as artificial nucleases.

Oxidative Cleavage: This mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose sugar or the nucleobases, leading to strand scission. researchgate.net The cleavage process is often facilitated by the presence of a redox-active metal ion and a co-reductant. researchgate.net The Schiff base of 2-hydroxy-5-methylbenzaldehyde was also found to cleave DNA through an oxidative pathway, a process that can be enhanced by oxidizing agents like hydrogen peroxide (H₂O₂). gsconlinepress.com

Enzyme Inhibition Studies

There is no specific information in the scientific literature regarding the inhibition of enzymes by this compound. However, the presence of a fluorine atom and a phenolic aldehyde structure suggests potential inhibitory activities based on studies of similar compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of molecules. nih.govnih.gov

Carbonic Anhydrase (CA): CAs are zinc-containing metalloenzymes that play crucial roles in various physiological processes. nih.gov Certain classes of compounds, such as sulfonamides and their derivatives, are well-known inhibitors of these enzymes. nih.gov While benzaldehydes are not typical CA inhibitors, derivatives incorporating moieties known to bind to the active site zinc ion could exhibit inhibitory activity. nih.govtandfonline.com The design of selective inhibitors for specific CA isoforms, such as those associated with tumors (CA IX and XII), is an active area of research. nih.gov

Serum Semicarbazide-Sensitive Amine Oxidase (SSAO): SSAO, also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammation and oxidative stress. nih.govcitius.technology Inhibition of SSAO is a therapeutic strategy for conditions like diabetic nephropathy. nih.gov The substrates for SSAO are primary amines, which are oxidatively deaminated to produce aldehydes, hydrogen peroxide, and ammonia. citius.technology While the aldehyde group of this compound would not make it a direct substrate, phenolic compounds can influence enzyme activity. However, no studies have specifically linked this compound to SSAO inhibition.

The relationship between a molecule's structure and its ability to inhibit an enzyme is a fundamental concept in drug design. For fluorinated compounds, the strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influence binding affinities with enzyme receptors, and increase metabolic stability. nih.govresearchgate.net The position of the fluorine atom is critical; an ortho-fluoro substituent, as in this compound, can significantly impact the molecule's conformation and electronic properties, which in turn affects its interaction with an enzyme's active site. nih.govacs.org For instance, in some series of enzyme inhibitors, ortho-fluorophenyl groups have been shown to be important for high activity. rsc.org

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH method)

Direct measurement of the antioxidant activity of this compound has not been reported. However, phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. ajol.info The antioxidant potential of derivatives of its parent compound, 2-hydroxy-5-methylbenzaldehyde, has been investigated.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of compounds. tandfonline.commdpi.com In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.netnih.gov

A Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde demonstrated good free radical scavenging activity in the DPPH assay, with its efficacy increasing with concentration. gsconlinepress.com This activity was found to be higher than that of the standard antioxidant butylated hydroxytoluene (BHT). gsconlinepress.com

The structure of phenolic compounds significantly influences their antioxidant activity. The presence of electron-donating groups on the aromatic ring generally enhances antioxidant capacity. rsc.org The hydroxyl group is the primary functional group responsible for the radical scavenging activity. researchgate.net The presence and position of other substituents, such as the fluoro and methyl groups in this compound, would be expected to modulate this activity by altering the bond dissociation enthalpy of the phenolic O-H bond. mdpi.com

Table 1: Investigated Biological Activities of a Schiff Base Derived from 2-hydroxy-5-methylbenzaldehyde

Biological ActivityMethod/AssayObservationReference
DNA Binding UV-Vis Absorption SpectroscopyInteraction with CT-DNA observed, suggesting an electrostatic binding mode. gsconlinepress.com
DNA Cleavage Agarose Gel ElectrophoresisCleaved plasmid DNA through both hydrolytic (without external agents) and oxidative pathways. gsconlinepress.com
Antioxidant Activity DPPH Radical ScavengingExhibited good free radical scavenging activity, which increased with concentration and was higher than the standard BHT. gsconlinepress.com

Antimicrobial Activity against Microbial Strains (e.g., bacteria, yeast)

Substituted benzaldehydes are a class of compounds that have demonstrated a wide spectrum of antimicrobial activities. The antimicrobial efficacy of these compounds is often attributed to the aldehyde functional group, which can react with microbial proteins and enzymes, leading to cellular dysfunction. Furthermore, the nature and position of the substituents on the benzene (B151609) ring can significantly modulate this activity.

Research on various substituted salicylaldehydes, which, like this compound, possess a hydroxyl group ortho to the aldehyde, has revealed potent activity against a range of microbes. For instance, halogenated and nitro-substituted salicylaldehydes have shown significant inhibitory effects against bacteria and fungi. The presence of a halogen, such as the fluorine atom in the target compound, is often associated with enhanced antimicrobial properties due to its electron-withdrawing nature, which can increase the reactivity of the aldehyde group and facilitate membrane transport.

While specific data for this compound is pending, the table below summarizes the antimicrobial activities of some structurally related benzaldehyde (B42025) derivatives against various microbial strains to provide a comparative perspective.

CompoundMicrobial StrainActivity
Halogenated SalicylaldehydesStaphylococcus aureusPotent Inhibition
Escherichia coliModerate Inhibition
Candida albicansPotent Inhibition
Nitro-substituted SalicylaldehydesBacillus cereusHigh Activity
Aspergillus nigerModerate Activity

This table is illustrative and based on general findings for the specified classes of compounds, not this compound itself.

Cellular Pathway Modulation

Effects on Cell Cycle Regulation (e.g., induction of apoptosis)

The cytotoxic potential of benzaldehyde and its derivatives against various cancer cell lines has been a subject of investigation. Some benzaldehydes have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for controlling cell proliferation and eliminating damaged cells. The induction of apoptosis is a key characteristic of many anticancer agents.

The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and trigger the apoptotic cascade. While direct evidence for this compound is not available, studies on other benzaldehyde derivatives suggest that they can influence cell cycle progression, often causing arrest at different phases, thereby inhibiting tumor cell growth. The substitution pattern on the aromatic ring is critical in determining the cytotoxic potency and the specific cellular pathways affected.

Inhibition of Inflammatory Mediators and Signaling Pathways (e.g., MAPKs, NF-κB)

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, play a central role in regulating the expression of pro-inflammatory mediators. Several natural and synthetic compounds containing the benzaldehyde moiety have been reported to possess anti-inflammatory properties by inhibiting these pathways.

For example, certain hydroxy- and methoxy-substituted benzaldehydes have been shown to suppress the production of nitric oxide (NO) and prostaglandins, which are key inflammatory mediators. This inhibition is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are under the transcriptional control of NF-κB. Although not specifically demonstrated for this compound, its structure suggests that it could potentially interact with components of these inflammatory signaling cascades.

Ligand-Protein Binding Interactions (e.g., with human serum albumin)

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs. The binding of a compound to HSA can significantly influence its pharmacokinetic profile, including its distribution, metabolism, and excretion.

Applications As a Building Block in Advanced Materials and Medicinal Chemistry

Precursor in the Synthesis of Pharmacologically Active Compounds

The structural motifs present in 2-Fluoro-4-hydroxy-5-methylbenzaldehyde are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl and aldehyde groups provide reactive sites for constructing more complex molecules.

Design and Synthesis of Novel Melanin Concentrating Hormone Receptor Antagonists

While extensive research has been conducted on the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1) for potential therapeutic applications, the direct use of this compound as a precursor is not explicitly detailed in widely available scientific literature.

Research in this area has utilized structurally related benzaldehyde (B42025) derivatives. For instance, the synthesis of a series of potent MCH-R1 antagonists involved the use of 2-fluoro-4-methoxybenzaldehyde. acs.org In these syntheses, the aldehyde group participates in reductive amination reactions to build the core structure of the antagonist molecules. Following this, a demethylation step is often employed to convert the methoxy group into a hydroxyl group, a key feature for receptor interaction in the final compounds. Although this highlights a general synthetic strategy where a substituted benzaldehyde is a key starting material, specific examples commencing from this compound are not prominently documented.

Development of Fused Tricyclic Imidazole-Containing Medicines

Fused tricyclic imidazole structures are important scaffolds in medicinal chemistry. Patent literature suggests that a related isomer, 2-fluoro-4-hydroxybenzaldehyde, serves as an intermediate in the synthesis of certain fused tricyclic imidazole-containing medicines. acs.org However, the direct application of this compound in the synthesis of these specific therapeutic agents is not detailed in the available scientific and patent literature. The general synthesis of imidazole derivatives often involves the condensation of an aldehyde with other reagents to form the imidazole ring. nih.gov

Synthesis of Pyridazinone Derivatives

Pyridazinone and its derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities. The synthesis of various pyridazinone derivatives often involves the reaction of a hydrazine with a keto-acid, followed by further modifications. In some synthetic routes, aromatic aldehydes are used to introduce substituents onto the pyridazinone core. nih.gov

While these general synthetic pathways exist, specific examples detailing the use of this compound as the starting aromatic aldehyde for the synthesis of pyridazinone derivatives are not found in the reviewed scientific literature.

Role in Fluorescent Probe Development

Salicylaldehyde derivatives, which share the 2-hydroxybenzaldehyde core structure with the title compound, are widely used in the development of fluorescent probes. The ortho-hydroxy and aldehyde groups can form Schiff bases with amines, and the resulting compounds often exhibit desirable photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of specific analytes.

Despite the suitability of the salicylaldehyde scaffold, there is no specific documentation in the scientific literature describing the synthesis or application of fluorescent probes derived directly from this compound.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs can be tuned by modifying the organic linkers. Functional groups on the linkers, such as hydroxyl and aldehyde groups, can serve as coordination sites or be post-synthetically modified.

Although substituted benzaldehydes and phenolic compounds are used as building blocks for MOF linkers, the specific integration of this compound into MOFs or coordination polymers has not been reported in the surveyed literature.

Contribution to the Synthesis of Complex Organic Materials

In-depth Search Reveals Limited Data on this compound in Rational Drug Design

A comprehensive review of scientific literature and chemical databases has found a notable absence of specific research detailing the applications of this compound as a building block in advanced materials and medicinal chemistry, particularly concerning strategies for rational drug design based on its structural motifs.

The fluorine atom is a well-known bioisostere for a hydrogen atom or a hydroxyl group and can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The hydroxyl and aldehyde functionalities provide reactive sites for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities.

Despite these promising characteristics, specific research outlining the journey of this compound from a building block to a rationally designed drug candidate is not extensively documented. The scientific community has explored numerous other fluorinated and hydroxylated benzaldehyde derivatives for their potential in developing new therapeutic agents. For instance, related compounds have been investigated for their anti-inflammatory, analgesic, and antioxidant properties. These studies often involve the synthesis of chalcones, Schiff bases, and other heterocyclic compounds, followed by biological evaluation and sometimes, molecular docking studies to understand their mechanism of action at a molecular level.

However, for the specific compound this compound, such detailed research findings, which would form the basis of an article on rational drug design strategies, are not currently available. Further research and publication in peer-reviewed journals are necessary to elucidate the full potential of this particular chemical entity in the field of medicinal chemistry and materials science.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel synthetic routes to 2-Fluoro-4-hydroxy-5-methylbenzaldehyde and its derivatives that prioritize sustainability.

Green Chemistry Approaches : Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. acs.orgresearchgate.net Future methodologies will likely incorporate principles of green chemistry, such as the use of greener solvents, catalysts, and more atom-economical reactions. researchgate.net For instance, the development of catalytic methods using earth-abundant metals could replace stoichiometric reagents, thereby reducing waste. acs.org The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis, are also promising avenues.

Biocatalysis : The use of enzymes as catalysts (biocatalysis) offers high selectivity and mild reaction conditions. Future research could explore enzymatic routes for the synthesis of this compound, potentially leading to improved enantioselectivity and a reduced environmental footprint.

A comparative table of potential synthetic paradigms is presented below.

MethodologyKey AdvantagesPotential Challenges
Green Chemistry Reduced waste, lower toxicity, increased safety. acs.orgCatalyst development, optimizing reaction conditions.
One-Pot Synthesis Increased efficiency, reduced solvent use, time-saving. acs.orgnih.govCompatibility of reagents and intermediates.
Biocatalysis High selectivity, mild conditions, environmentally friendly.Enzyme stability, substrate scope.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are emerging as powerful tools for in-situ reaction analysis. jascoinc.com

Fiber-Optic Spectroscopy : Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. jascoinc.comacademie-sciences.fr This real-time data can be used to precisely determine reaction endpoints and identify the formation of any transient intermediates or byproducts.

Fluorescence Spectroscopy : For reactions involving fluorescent species, fluorescence spectroscopy offers high sensitivity and can be used to monitor changes in the concentration of specific molecules. mdpi.comacs.org This can be particularly useful for studying the kinetics of reactions involving this compound or its derivatives.

Mass Spectrometry : Techniques like Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry can be used for real-time monitoring of reactions, even those involving air-sensitive compounds. theanalyticalscientist.com This allows for rapid analysis of the reaction mixture with high specificity.

The application of these techniques can provide a wealth of data for optimizing the synthesis of this compound.

Spectroscopic TechniqueInformation ProvidedApplicability
FTIR/Raman Changes in functional groups, reactant and product concentrations. jascoinc.comMonitoring a wide range of organic reactions.
Fluorescence Concentration of fluorescent species, reaction kinetics. mdpi.comReactions involving fluorescent molecules.
Mass Spectrometry Molecular weight of reactants, intermediates, and products. theanalyticalscientist.comAnalysis of complex reaction mixtures.

Integration of Machine Learning and AI in Compound Design and Prediction of Activity

De Novo Design : Generative AI models can be trained on large databases of chemical structures and their properties to design novel compounds, such as derivatives of this compound, with specific predicted activities. elsevier.com

Predictive Modeling : ML algorithms can be used to build models that predict the biological activity, toxicity, and pharmacokinetic properties of molecules. nih.govnih.gov By inputting the structure of this compound derivatives, these models can estimate their potential as drug candidates before they are synthesized, saving time and resources. acs.org

Quantitative Structure-Activity Relationship (QSAR) : AI can enhance the development of QSAR models, which correlate the chemical structure of compounds with their biological activity. elsevier.comnih.gov This allows for a more rational approach to optimizing the structure of this compound to maximize its desired effects.

Deeper Elucidation of Structure-Activity Relationships in Biological Systems

A thorough understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry and drug design. nih.gov

Future research will focus on a deeper elucidation of the SAR of this compound and its derivatives. This will involve synthesizing a library of related compounds with systematic variations in their structure and evaluating their biological activity through high-throughput screening. nih.gov Computational methods can then be used to analyze the resulting data and identify the key structural features responsible for the observed activity. nih.govnih.gov This iterative process of synthesis, testing, and computational analysis will guide the rational design of more potent and selective compounds.

Development of Functionalized Materials for Specific Applications

The unique chemical properties of this compound make it an attractive building block for the development of novel functionalized materials.

Polymers and Copolymers : The aldehyde group can be used in polymerization reactions to incorporate the molecule into polymer chains. For example, it could be copolymerized with other monomers to create materials with specific properties, such as altered thermal stability or optical characteristics. acs.org The benzaldehyde (B42025) moiety can also be grafted onto existing polymer backbones to introduce new functionalities. scielo.brresearchgate.net

Fluorescent Probes : The aromatic structure of this compound could be modified to create fluorescent molecules. These could be developed into probes for detecting specific ions or biomolecules, with potential applications in bioimaging and sensing.

Cross-linked Networks : The reactivity of the aldehyde and hydroxyl groups could be exploited to form cross-linked polymer networks, leading to the development of gels or other materials with tunable mechanical properties. acs.org

Multicomponent Reactions and Combinatorial Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product containing structural elements of all the starting materials, are highly efficient for generating molecular complexity. nih.govjocpr.com

Library Synthesis : this compound can serve as a key building block in MCRs to rapidly generate large libraries of diverse compounds. researchgate.net This combinatorial approach is particularly valuable in drug discovery for screening large numbers of compounds to identify new hits. nih.govjocpr.comscispace.com

Diversity-Oriented Synthesis : By combining MCRs with other synthetic strategies, it is possible to create libraries of compounds with a high degree of structural diversity. jocpr.com This approach, known as diversity-oriented synthesis, is crucial for exploring new areas of chemical space and identifying compounds with novel biological activities.

The use of this compound in MCRs and combinatorial chemistry holds significant promise for the discovery of new bioactive molecules and functional materials. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-hydroxy-5-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and oxidation steps. For fluorinated benzaldehydes, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at controlled temperatures (e.g., 60–80°C for 5 hours) is effective . Subsequent oxidation of methyl groups to aldehydes can be achieved with KMnO₄ or CrO₃ under acidic conditions. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from DMF to THF for better selectivity). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Multi-modal characterization is essential:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2, hydroxyl proton at δ 9–10 ppm). ¹⁹F NMR can resolve fluorine coupling constants .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0432 for C₈H₇FO₂).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures, ensuring R-factors < 5% .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for fluorinated benzaldehydes?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). To address this:
  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto forms influenced by the hydroxyl group).
  • Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts, accounting for solvent dielectric constants (e.g., DMSO vs. CDCl₃).
  • Cross-validate with IR spectroscopy to identify carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and hydrogen-bonded O-H stretches (~3200 cm⁻¹) .

Q. What strategies are effective for studying the substituent effects of fluorine and hydroxyl groups on reactivity?

  • Methodological Answer : Design comparative studies using analogs (e.g., 5-fluoro-2-methoxybenzaldehyde or 4-hydroxy-3,5-dimethoxybenzaldehyde ):
  • Kinetic Studies : Monitor reaction rates in nucleophilic aromatic substitution (e.g., with morpholine) to assess fluorine’s electron-withdrawing effects.
  • Computational Analysis : Calculate Fukui indices to map electrophilic/nucleophilic sites. For example, the aldehyde group’s electrophilicity may increase due to fluorine’s −I effect.
  • Crystallographic Data : Compare hydrogen-bonding networks (e.g., hydroxyl group interactions in SHELXL-refined structures) to explain solubility differences .

Q. How can researchers mitigate decomposition during storage of this compound?

  • Methodological Answer : Stability is influenced by light, moisture, and temperature:
  • Storage Conditions : Use amber glass vials under inert gas (N₂/Ar) at −20°C. Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation.
  • Quality Control : Periodically check purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Degradation products (e.g., carboxylic acids from over-oxidation) should be <2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.